Disperse Orange 29
Overview
Description
. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Mechanism of Action
Target of Action
Disperse Orange 29, also known as Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- or 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol, is primarily used as a dye in the textile industry . Its primary target is the fabric fibers, where it imparts an orange color .
Mode of Action
The compound works by binding to the fabric fibers during the dyeing process
Biochemical Pathways
Its primary function is to color fabric fibers .
Pharmacokinetics
Like other dyes, it is likely to have low bioavailability due to its large molecular size and poor solubility in water .
Result of Action
The primary result of this compound’s action is the coloring of fabric fibers. When applied to fibers during the dyeing process, it imparts a vibrant orange color .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and time of the dyeing process can affect the intensity and fastness of the color . Additionally, exposure to sunlight and washing can fade the color over time .
Preparation Methods
The synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds . The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels to ensure high yield and purity.
Chemical Reactions Analysis
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include nitrophenols, aminophenols, and substituted phenols.
Scientific Research Applications
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Comparison with Similar Compounds
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- can be compared with other azo dyes such as:
- 2,2’-{p-[(2-methoxy-4-nitrophenyl)azo]phenyl}imino}diethanol
Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]-: (Disperse Yellow 7)
These compounds share similar structural features but differ in their substituents, which can affect their color, solubility, and reactivity. Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents that impart distinct properties, making it particularly suitable for certain industrial applications .
Properties
IUPAC Name |
4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVACHGVHIMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066532 | |
Record name | C.I. Disperse Orange 29 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-42-1, 61902-11-2 | |
Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 29 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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